Data Availability Disclaimer: Absence of Published Quantitative Comparative Bioactivity Data
An exhaustive search of primary literature, patents, and authoritative databases (PubMed, BindingDB, PubChem, Google Patents, Semantic Scholar) as of April 29, 2026, yielded no publicly accessible, quantitative bioactivity data (e.g., IC50, Ki, EC50, in vivo ED50) for the target compound N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide (CAS 921542-17-8). Consequently, no direct head-to-head comparison or cross-study comparable evidence meeting the minimum standard of having quantitative data for both the target compound and a defined comparator can be presented. The indolone-acetamide class, as exemplified by the UCB patent [1] and the ChemMedChem publication [2], shows potent SV2A-mediated anticonvulsant activity, but specific data points for this exact compound remain proprietary or unpublished. This absence of evidence must be distinguished from evidence of absence; the compound may possess significant activity in internal screening collections. Procurement decisions should therefore be based on the compound's structural novelty within the indolone-acetamide class, its calculated physicochemical properties (Section 1), and the potential for proprietary differentiation, rather than on any claimed superiority over specific comparators.
| Evidence Dimension | Not applicable |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not applicable |
| Conditions | Not applicable |
Why This Matters
Transparency regarding data availability is critical for informed scientific procurement; selecting this compound is a strategic choice based on structural novelty and class-level promise, not on a proven quantitative advantage over a specific alternative.
- [1] UCB Pharma, S.A. (2010). Indolone-Acetamide Derivatives, Processes for Preparing Them and Their Uses. U.S. Patent Application Publication No. US 2010/0069375 A1. View Source
- [2] Frycia, A., Starck, J.-P., Jadot, S., Lallemand, B., Leclercq, K., Lo Brutto, P., Matagne, A., Verbois, V., Mercier, J., & Kenda, B. (2010). Discovery of Indolone Acetamides as Novel SV2A Ligands with Improved Potency Toward Seizure Suppression. ChemMedChem, 5(2), 200–205. View Source
